1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4 and its molecular weight is 451.91. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Derivatives
A study presented a mild, green, and facile route for synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives. This process, which involves a variety of 2-aminobenzamides undergoing a tandem reaction, highlights an environmentally friendly approach to obtaining quinazoline derivatives in good to high yields (Lianghua Lu et al., 2014).
Solvent-Free Synthesis
Research has developed an ideal reaction system for sustainable chemistry, which allows for the synthesis of quinazoline-2,4(1H,3H)-diones under solvent-free conditions. This approach utilizes carbon dioxide and a catalytic amount of base, showcasing an eco-friendly method for obtaining these compounds (T. Mizuno et al., 2007).
Green Protocol for Synthesis
Another study reported a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. This method emphasizes the use of a basic ionic liquid as a catalyst and solvent-free conditions, highlighting the shift towards greener synthetic processes (Y. Patil et al., 2009).
Novel Derivatives Synthesis
A novel approach to synthesizing quinazoline derivatives involves the [4+2] cycloaddition, leading to compounds that are potential intermediates for drug synthesis. This method provides a new pathway for obtaining quinazoline derivatives with potential applications in pharmaceuticals (R. Chioua et al., 2002).
Chemical Fixation of CO2
The chemical fixation of CO2 into 2-aminobenzonitriles, leading to the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, represents a novel and green approach. This strategy not only utilizes CO2, a greenhouse gas, but also provides a sustainable route to important heterocyclic compounds (E. Vessally et al., 2017).
Properties
IUPAC Name |
1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-6-4-7-17(25)12-16)14-27-21-10-3-2-9-19(21)23(29)28(24(27)30)13-18-8-5-11-31-18/h2-4,6-7,9-10,12,18H,5,8,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJSJQFHVLZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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